molecular formula C11H21NO2 B1403356 (1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid CAS No. 1593449-77-4

(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B1403356
CAS No.: 1593449-77-4
M. Wt: 199.29 g/mol
InChI Key: ULBZZICEAOVEGM-UHFFFAOYSA-N
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Description

(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative with a propylamino-methyl substituent at the 4-position. Its stereochemistry (1r,4r) ensures a specific spatial arrangement, which is critical for interactions in biological or chemical systems. The compound’s structure combines a rigid cyclohexane backbone with a flexible propylamino side chain, balancing lipophilicity and solubility.

Properties

IUPAC Name

4-(propylaminomethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h9-10,12H,2-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBZZICEAOVEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with propylamine under specific conditions. One common method includes the use of a cyclohexane-1-carboxylic acid derivative, which is then reacted with propylamine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The propylamino group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall effect. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications References
(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid Propylamino-methyl ~187.24 (calculated) Potential for enhanced lipophilicity compared to shorter alkyl chains; unstudied bioactivity
(1r,4r)-4-[(Methylamino)methyl]cyclohexane-1-carboxylic acid Methylamino-methyl 171.24 Higher polarity than propylamino analog; impurity in tranexamic acid formulations
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexane-carboxylic acid Sulfonamido-naphthyl 363.43 Strong hydrogen-bonding capacity; used in crystal engineering and metal ion complexation
4-[(2,4-Dichlorophenylsulfonamido)methyl]cyclohexanecarboxylic acid Dichlorophenylsulfonamido 392.27 Anticancer applications; topological indices predict high melting points and formula weight
(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid Boc-protected amino on cyclopentene ring 227.25 Intermediate in peptide synthesis; enhanced solubility due to Boc group
rac-(1R,4R)-4-(Pentyloxy)cyclohexane-1-carboxylic acid Pentyloxy substituent 214.30 Increased lipophilicity; potential for prolonged half-life in vivo

Key Comparisons

Substituent Effects on Lipophilicity and Solubility The propylamino-methyl group in the target compound provides moderate lipophilicity compared to the methylamino analog, which is more polar due to its shorter alkyl chain . Sulfonamide derivatives (e.g., naphthyl or dichlorophenyl) exhibit higher molecular weights and hydrogen-bonding capacity, reducing solubility in nonpolar solvents but enhancing crystal packing stability .

Tranexamic acid impurities like (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylic acid (Impurity B) lack the propyl group, highlighting the importance of alkyl chain length in modulating biological activity and metabolic stability .

Synthetic Utility Derivatives with Boc-protected amino groups (e.g., (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid) serve as intermediates in peptide synthesis, leveraging steric protection for selective reactions .

Crystallographic and Physical Properties Sulfonamide derivatives form stable hydrogen-bonded networks in crystal lattices, as seen in 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid, which adopts a chair conformation with intermolecular O–H···O and N–H···O bonds .

Biological Activity

(1R,4R)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid, often abbreviated as AMCHA, is a cyclic amino acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a cyclohexane ring substituted with a propylamino group and a carboxylic acid functional group, contributing to its unique biological properties.

  • Molecular Formula : C₁₁H₁₅N₁O₂
  • CAS Number : 167710-69-2
  • Structure : The compound's structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

The biological activity of (1R,4R)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid is primarily linked to its ability to interact with various biological targets. Its mechanism of action may involve:

  • Mimicking natural substrates in enzymatic reactions.
  • Modulating neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Acting as an inhibitor in fibrinolytic processes, thereby controlling bleeding associated with general or local fibrinolysis.

1. Antifibrinolytic Effects

Clinical studies have demonstrated that AMCHA effectively controls bleeding caused by fibrinolysis. Its ability to inhibit plasminogen activation suggests potential utility in surgical settings or trauma care where blood loss needs to be minimized.

2. Neuropharmacological Effects

Research on similar compounds indicates that (1R,4R)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid may exhibit neuropharmacological properties. It could modulate the activity of neurotransmitter systems, which might lead to applications in treating anxiety or depression.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of (1R,4R)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid compared to structurally similar compounds:

Compound NameStructure DescriptionBiological ActivityUnique Features
AMCHACyclohexane with propylamino and carboxylic acid groupsAntifibrinolytic, potential neuropharmacological effectsChirality influences activity
Ethylamino derivativeCyclohexane with ethylamino groupBuffering agent in biological systemsMaintains pH levels
Methylamino derivativeCyclohexane with methylamino groupPotential antidepressant effectsSimpler structure may affect reactivity

Study 1: Fibrinolytic Control

In a clinical trial involving patients undergoing surgery, AMCHA was administered to assess its efficacy in controlling intraoperative bleeding. Results indicated a significant reduction in blood loss compared to control groups, highlighting its potential as an antifibrinolytic agent.

Study 2: Neuropharmacological Assessment

A preclinical study evaluated the effects of AMCHA on rodent models of anxiety. Behavioral tests indicated that AMCHA administration resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
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(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid

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